N-Boc-5-Hydroxyindoline

Overview

Description

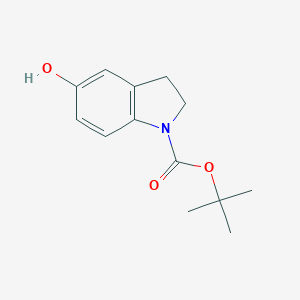

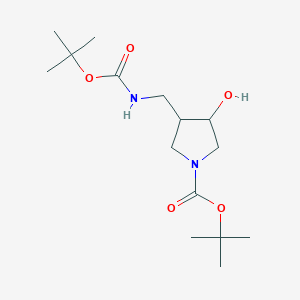

N-Boc-5-Hydroxyindoline is a biochemical compound used in proteomics research . It has a molecular formula of C13H17NO3 and a molecular weight of 235.279 .

Synthesis Analysis

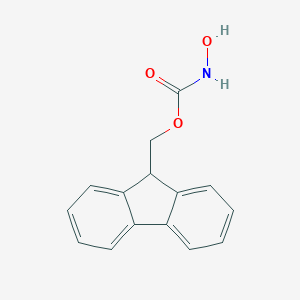

The Boc group in N-Boc-5-Hydroxyindoline is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Molecular Structure Analysis

The molecular structure of N-Boc-5-Hydroxyindoline consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical And Chemical Properties Analysis

N-Boc-5-Hydroxyindoline has a density of 1.2±0.1 g/cm³, a boiling point of 374.5±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.6±3.0 kJ/mol and a flash point of 180.3±25.7 °C .

Scientific Research Applications

Application in Photoinduced Dearomative Nucleophilic Addition

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically Photochemistry .

Summary of the Application

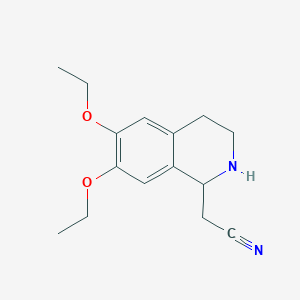

N-Boc indoles are used in a photoinduced dearomative nucleophilic addition mediated by two-molecule organic photoredox catalysts . This method provides transition-metal-free access to 2-substituted indolines from indoles .

Methods of Application

The process involves the use of UV irradiation and two-molecule organic photoredox catalysts such as phenanthrene and 1,4-dicyanobenzene . Hydroxide, alkoxide, and cyanide ions can be used as a nucleophile to provide 2-hydroxy, 2-alkoxy, and 2-cyanoindolines, respectively .

Results or Outcomes

The method furnished 2-substituted indolines in moderate to quantitative yields . Both electron-rich and -deficient indoles, including tryptophan derivatives, can be employed in the photoreaction to provide various indolines .

Application in N-Boc Protection of Amines

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

N-Boc-5-Hydroxyindoline is used in the N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions . This is a green and simple approach for the N-Boc protection on structurally diverse amines .

Methods of Application

The process involves the use of ultrasound irradiation at room temperature . The absence of any auxiliary substances and the use of an easily available reagent are the main advantages of this procedure .

Results or Outcomes

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time . The extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions are the main outcomes of this procedure .

N-Boc-5-Hydroxyindoline is a specific compound used in proteomics research , but the details of its applications in this field are not readily available.

properties

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-5-Hydroxyindoline | |

CAS RN |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)